Cas no 2228202-88-6 (4,4-difluoro-1-(3-fluoropyridin-2-yl)cyclohexane-1-carboxylic acid)

4,4-Difluoro-1-(3-fluoropyridin-2-yl)cyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative featuring a pyridine substituent, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, improving bioavailability in drug development. The carboxylic acid moiety allows for further functionalization, enabling its use in coupling reactions or as a building block for more complex structures. Its rigid cyclohexane backbone contributes to conformational stability, while the fluoropyridine group offers potential for targeted interactions in medicinal chemistry applications. This compound is particularly valuable in the design of bioactive molecules requiring optimized physicochemical properties.
4,4-difluoro-1-(3-fluoropyridin-2-yl)cyclohexane-1-carboxylic acid structure
2228202-88-6 structure
商品名:4,4-difluoro-1-(3-fluoropyridin-2-yl)cyclohexane-1-carboxylic acid
CAS番号:2228202-88-6
MF:C12H12F3NO2
メガワット:259.224393844604
CID:6149321
PubChem ID:165836908

4,4-difluoro-1-(3-fluoropyridin-2-yl)cyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4,4-difluoro-1-(3-fluoropyridin-2-yl)cyclohexane-1-carboxylic acid
    • EN300-1958622
    • 2228202-88-6
    • インチ: 1S/C12H12F3NO2/c13-8-2-1-7-16-9(8)11(10(17)18)3-5-12(14,15)6-4-11/h1-2,7H,3-6H2,(H,17,18)
    • InChIKey: YOLMCGVFJAXQDN-UHFFFAOYSA-N
    • ほほえんだ: FC1(CCC(C(=O)O)(C2C(=CC=CN=2)F)CC1)F

計算された属性

  • せいみつぶんしりょう: 259.08201311g/mol
  • どういたいしつりょう: 259.08201311g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 325
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 50.2Ų

4,4-difluoro-1-(3-fluoropyridin-2-yl)cyclohexane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1958622-1.0g
4,4-difluoro-1-(3-fluoropyridin-2-yl)cyclohexane-1-carboxylic acid
2228202-88-6
1g
$1729.0 2023-05-31
Enamine
EN300-1958622-0.5g
4,4-difluoro-1-(3-fluoropyridin-2-yl)cyclohexane-1-carboxylic acid
2228202-88-6
0.5g
$1221.0 2023-09-17
Enamine
EN300-1958622-10.0g
4,4-difluoro-1-(3-fluoropyridin-2-yl)cyclohexane-1-carboxylic acid
2228202-88-6
10g
$7435.0 2023-05-31
Enamine
EN300-1958622-5.0g
4,4-difluoro-1-(3-fluoropyridin-2-yl)cyclohexane-1-carboxylic acid
2228202-88-6
5g
$5014.0 2023-05-31
Enamine
EN300-1958622-0.25g
4,4-difluoro-1-(3-fluoropyridin-2-yl)cyclohexane-1-carboxylic acid
2228202-88-6
0.25g
$1170.0 2023-09-17
Enamine
EN300-1958622-0.1g
4,4-difluoro-1-(3-fluoropyridin-2-yl)cyclohexane-1-carboxylic acid
2228202-88-6
0.1g
$1119.0 2023-09-17
Enamine
EN300-1958622-2.5g
4,4-difluoro-1-(3-fluoropyridin-2-yl)cyclohexane-1-carboxylic acid
2228202-88-6
2.5g
$2492.0 2023-09-17
Enamine
EN300-1958622-0.05g
4,4-difluoro-1-(3-fluoropyridin-2-yl)cyclohexane-1-carboxylic acid
2228202-88-6
0.05g
$1068.0 2023-09-17
Enamine
EN300-1958622-5g
4,4-difluoro-1-(3-fluoropyridin-2-yl)cyclohexane-1-carboxylic acid
2228202-88-6
5g
$3687.0 2023-09-17
Enamine
EN300-1958622-10g
4,4-difluoro-1-(3-fluoropyridin-2-yl)cyclohexane-1-carboxylic acid
2228202-88-6
10g
$5467.0 2023-09-17

4,4-difluoro-1-(3-fluoropyridin-2-yl)cyclohexane-1-carboxylic acid 関連文献

4,4-difluoro-1-(3-fluoropyridin-2-yl)cyclohexane-1-carboxylic acidに関する追加情報

Professional Introduction to 4,4-Difluoro-1-(3-fluoropyridin-2-yl)cyclohexane-1-carboxylic Acid (CAS No. 2228202-88-6)

4,4-Difluoro-1-(3-fluoropyridin-2-yl)cyclohexane-1-carboxylic acid is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2228202-88-6, features a unique structural framework that combines fluorinated aromatic and cyclohexane moieties, making it a promising candidate for various biochemical applications. The presence of fluorine atoms and pyridine substituents enhances its potential as a key intermediate in the synthesis of novel therapeutic agents.

The molecular structure of 4,4-difluoro-1-(3-fluoropyridin-2-yl)cyclohexane-1-carboxylic acid consists of a cyclohexane ring substituted with two fluorine atoms at the 4-position and a 3-fluoropyridine group at the 1-position. This arrangement imparts distinct electronic and steric properties to the molecule, which are critical for its biological activity. The fluorine atoms, in particular, are known to influence metabolic stability and binding affinity, making this compound an attractive scaffold for drug development.

In recent years, there has been a surge in research focused on fluorinated compounds due to their enhanced pharmacokinetic profiles. Studies have demonstrated that fluorine atoms can improve the lipophilicity and metabolic resistance of drug molecules, thereby extending their half-life and increasing their bioavailability. The compound 4,4-difluoro-1-(3-fluoropyridin-2-yl)cyclohexane-1-carboxylic acid exemplifies this trend, as its structural features are well-suited for designing next-generation pharmaceuticals.

One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently targeted in oncology research. The pyridine moiety in 4,4-difluoro-1-(3-fluoropyridin-2-yl)cyclohexane-1-carboxylic acid provides a hydrogen bond acceptor surface that can interact with key residues in kinase active sites. This interaction can be further optimized by modifying the substituents on the pyridine ring, leading to highly specific and potent inhibitors.

Moreover, the cyclohexane ring in this compound contributes to its conformational flexibility, allowing it to adopt multiple binding orientations within biological targets. This flexibility is particularly valuable in drug design, as it can enhance binding affinity and reduce off-target effects. Recent computational studies have predicted that derivatives of 4,4-difluoro-1-(3-fluoropyridin-2-yl)cyclohexane-1-carboxylic acid could exhibit inhibitory activity against several kinases involved in cancer progression.

The synthesis of 4,4-difluoro-1-(3-fluoropyridin-2-yl)cyclohexane-1-carboxylic acid presents unique challenges due to the sensitivity of fluorinated intermediates. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound with high purity and yield. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly effective in constructing the complex framework of this molecule.

In conclusion, 4,4-difluoro-1-(3-fluoropyridin-2-yl)cyclohexane-1-carboxylic acid represents a significant advancement in medicinal chemistry. Its unique structural features and promising biological activity make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new applications for fluorinated compounds, this molecule is poised to play a pivotal role in the next wave of pharmaceutical innovation.

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